(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Chiral purity Enantiomeric excess Quality control

Racemic trans-2,5-dimethylpiperazine requires chiral resolution before use in δ-opioid agonist synthesis, adding cost and reducing yield. This (2R,5S)-tert-butyl carbamate eliminates that step. - Direct precursor to (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine; enables SNC 80 synthesis at >99% optical purity on 100 g scale without chromatography. - Boc protection at N1 ensures chemoselective N4 functionalization; >95% stereoretention during N-alkylation. - Supplied with CoA; ambient shipping for research quantities.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 194032-41-2
Cat. No. B066899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
CAS194032-41-2
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1
InChIKeyPGZCVLUQTJRRAA-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Chiral Piperazine Building Block


(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 194032-41-2) is a chiral, non-racemic N-Boc-protected trans-2,5-dimethylpiperazine derivative. It belongs to the class of piperazine-based building blocks widely employed in medicinal chemistry and drug discovery [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a free secondary amine at N4, and two methyl substituents in a trans configuration (2R,5S), providing a well-defined stereochemical scaffold for asymmetric synthesis and chiral ligand development .

Why Racemic Derivatives Cannot Substitute for the (2R,5S)-Enantiomer


The (2R,5S) enantiomer is not interchangeable with its racemic trans mixture (CAS 194032-41-2, racemic form) or with other diastereomers such as (2R,5R) or (2S,5S). The defined (2R,5S) stereochemistry directly controls the three-dimensional orientation of substituents during downstream reactions—allylation, N-functionalization, and incorporation into chiral ligands—affecting both reaction diastereoselectivity and the enantiopurity of final drug candidates [1]. Substituting with the racemate would introduce the unwanted (2S,5R) enantiomer, which can yield biologically inactive or off-target diastereomers in opioid receptor ligand programs [2]. Furthermore, the Boc group enables selective N1 protection while leaving N4 free for orthogonal functionalization; using unprotected trans-2,5-dimethylpiperazine eliminates this chemoselectivity advantage .

Quantitative Evidence: (2R,5S)-Enantiomer vs. Closest Analogs


Optical Rotation as Enantiomeric Identity Test

The (2R,5S)-enantiomer exhibits a specific optical rotation of [α]D = -75° to -66° (c=1, CHCl₃) . In contrast, the racemic trans-N-Boc-2,5-dimethylpiperazine (CAS 194032-41-2, racemic form) shows no optical rotation (α = 0°) . This difference provides a direct, quantitative identity test to distinguish the single enantiomer from the racemate upon receipt.

Chiral purity Enantiomeric excess Quality control

Diastereoselectivity in N-Alkylation: (2R,5S) vs. (2R,5R)

When the (2R,5S)-enantiomer is used as a substrate for N4-benzylation, the trans-diaxial orientation of the 2,5-dimethyl groups enforces >95% retention of the (2R,5S) configuration in the product . The cis-diastereomer (2R,5R)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 1240586-48-4) would instead position methyl groups in a cis relationship, altering the steric environment and leading to different diastereomeric ratios under identical alkylation conditions . No quantitative alkylation data for the (2R,5R) isomer is publicly available, but structural analysis predicts fundamentally different conformational biases.

Diastereoselectivity N-alkylation Stereochemical control

Purity Specification Differences Across Forms

The standard purity specification for the (2R,5S)-enantiomer is 95% . In comparison, the (2S,5S)-diastereomer is supplied at 97% purity , and racemic trans-N-Boc-2,5-dimethylpiperazine is offered at 98% purity . The lower purity threshold for the chiral form reflects the added complexity of enantioselective synthesis and the need for users to verify enantiomeric excess beyond chemical purity by HPLC.

Purity specification Procurement risk Quality assurance

Validated Intermediate for δ-Opioid Ligand SNC 80

The (2R,5S) configuration is the direct precursor to (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, a key intermediate in the synthesis of the highly selective δ-opioid agonist SNC 80 [1]. The enantioconvergent synthesis from trans-2,5-dimethylpiperazine yields the (2R,5S)-enantiomer with >99% optical purity and has been demonstrated on a 100 g scale without chromatography [1]. Racemic 1-allyl-trans-2,5-dimethylpiperazine, in contrast, requires subsequent optical resolution with camphoric acid to isolate the active (2R,5S)-enantiomer, adding a labor-intensive step [2]. SNC 80 derived from the (2R,5S)-enantiomer exhibits low nanomolar affinity at δ receptors (Ki ~ 1–5 nM) with >1000-fold selectivity over μ receptors [3].

δ-Opioid receptor SNC 80 Drug intermediate

Long-Term Storage: Cold Chain vs. Ambient

The (2R,5S)-enantiomer requires storage at -4°C for short-term (1–2 weeks) and -20°C for long-term storage (1–2 years) . In contrast, the racemic trans-N-Boc-2,5-dimethylpiperazine is stored long-term in a cool, dry place at ambient temperature , and the (2R,5R)- and (2S,5S)-diastereomers are also specified for ambient storage . This stricter cold-chain requirement for the chiral form reflects potentially lower thermal stability and must be factored into procurement logistics and laboratory storage planning.

Storage stability Cold chain Logistics

Enantiopurity: Pre-Formed vs. Catalytic Asymmetric Synthesis

Catalytic asymmetric hydrogenation of tetrahydropyrazines using Rh(I)-DuPhos catalysts can produce 2,5-dimethylpiperazines with up to 98% ee . While this demonstrates that high enantioselectivity is attainable, the method requires specialized Rh-DuPhos catalyst systems and optimization of reaction parameters. Purchasing the pre-formed (2R,5S)-enantiomer at >99% optical purity [1] bypasses the need for catalyst screening and ensures a higher ee than the best reported catalytic values.

Asymmetric hydrogenation Enantiomeric excess Catalyst screening

Optimal Applications of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate


δ-Opioid Receptor Ligand Synthesis (e.g., SNC 80)

This is the highest-value application, directly supported by the enantioconvergent synthesis literature [1]. The (2R,5S)-enantiomer serves as the direct precursor to (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, which is the key chiral intermediate in the SNC 80 synthesis. Using the pre-formed enantiomer eliminates the optical resolution step required when starting from racemic trans-2,5-dimethylpiperazine, delivering >99% optical purity intermediate on 100 g scale without chromatography [1]. Researchers developing δ-opioid agonists or mixed opioid receptor ligands should specify this enantiomer to ensure correct absolute configuration and maximize pharmacological activity.

Chiral Auxiliary & Ligand Development for Asymmetric Catalysis

The rigid trans-2,5-dimethyl substitution pattern creates a well-defined chiral environment suitable for ligand design. The (2R,5S) configuration provides a predictable steric and electronic profile, and the Boc group at N1 allows selective functionalization at N4. As noted, the trans-2,5-dimethylpiperazine ring is considered a 'privileged' fragment present in over 3,000 reported compounds . For catalyst development groups, using the single enantiomer avoids the complexity of separating diastereomeric metal complexes that would result from racemic starting material.

Stereochemical Probe in Medicinal Chemistry SAR

When exploring structure-activity relationships (SAR) around piperazine-containing drug candidates, the defined (2R,5S) stereochemistry enables unambiguous attribution of biological activity to a specific enantiomer. As demonstrated in androgen receptor antagonist programs, trans-2,5-dimethylpiperazine derivatives exhibit potent AR antagonism, and stereochemistry directly impacts activity [2]. Using the (2R,5S)-enantiomer from the outset, rather than a racemic mixture, eliminates the confounding variable of mixed stereochemistry in biological assays.

Building Block for Orthogonally Protected Piperazine Libraries

The N1-Boc, N4-free amine architecture provides a versatile handle for parallel library synthesis. The >95% stereoretention during N-alkylation means that diverse amide, sulfonamide, or urea libraries can be generated at N4 without erosion of chiral integrity. This capability is critical for fragment-based drug discovery where stereochemical purity must be maintained through multiple synthetic steps. Procurement of the (2R,5S)-enantiomer enables direct library production without additional chiral resolution post-synthesis.

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